molecular formula C26H20ClN3O2S B2776411 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 872207-69-7

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2776411
CAS No.: 872207-69-7
M. Wt: 473.98
InChI Key: BOSJAIDABCFSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a chromeno-pyrimidine derivative featuring:

  • A chromeno[2,3-d]pyrimidine core fused with a benzene ring.
  • A 4-chlorophenyl group at position 2 of the pyrimidine ring.
  • A methyl group at position 9 of the chromene moiety.
  • A sulfanyl (-S-) linker connecting the core to an N-phenylacetamide side chain.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-6-5-7-18-14-21-25(32-23(16)18)29-24(17-10-12-19(27)13-11-17)30-26(21)33-15-22(31)28-20-8-3-2-4-9-20/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSJAIDABCFSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves multiple steps, including cyclization, nucleophilic substitution, and condensation reactionsThe final step involves the nucleophilic substitution of the thioacetamide moiety onto the chromeno[2,3-d]pyrimidine core .

Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .

Chemical Reactions Analysis

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the chromeno[2,3-d]pyrimidine core.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Analgesic Activity

Research indicates that this compound exhibits notable analgesic properties. Studies have shown that it can significantly reduce pain responses in various animal models, making it a candidate for pain management therapies. The mechanism of action may involve modulation of pain pathways within the central nervous system.

Anticancer Properties

The anticancer potential of compounds similar to 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide has been documented extensively. For instance, derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle regulation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
Compound BHeLa (Cervical Cancer)10Inhibits cell cycle progression
Target CompoundVariousTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. Studies have identified significant Minimum Inhibitory Concentration (MIC) values against bacteria and fungi.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity
Klebsiella pneumoniae6.25Effective
Pseudomonas aeruginosa12.5Moderate
Candida albicans25.0Effective

Case Study on Anticancer Activity

A study focusing on chromeno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). Flow cytometry was utilized to assess apoptosis levels, revealing that treatment with these compounds increased active caspases significantly.

Case Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties against Staphylococcus aureus. Compounds containing thioacetamide groups exhibited enhanced activity compared to those without this functional group, indicating a clear structure-activity relationship.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways that are critical for cell proliferation and survival . For example, it may inhibit protein kinases involved in cancer cell growth, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the chromeno-pyrimidine core and the acetamide side chain, leading to variations in molecular weight, lipophilicity (XLogP3), and hydrogen-bonding capacity.

Table 1: Comparative Physicochemical Properties
Compound Name / ID Substituents (R1, R2, R3) Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound 4-Cl-Ph, Me, N-Ph ~480 (estimated) ~6.5 1 5
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 4-Me-Ph, Me, N-(2-Cl-Ph) 488.0 6.8 1 5
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Ph, EtO, N-(4-Me-Ph) 524.0 6.2 1 6
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine 2-Cl-Bz, 2-Cl-Ph, Ph N/A N/A 0 3
Key Observations:
  • Lipophilicity (XLogP3): The target compound (~6.5) is less lipophilic than the 4-methylphenyl analog (6.8 ) but more than the ethoxy-substituted derivative (6.2 ). Chlorine atoms (electron-withdrawing) and methyl groups (electron-donating) modulate solubility and membrane permeability.
  • Hydrogen-Bond Acceptors: The ethoxy group in increases H-bond acceptors (6 vs.
  • Molecular Weight: Bulkier substituents (e.g., ethoxy in ) increase molecular weight, which may affect bioavailability.

Biological Activity

2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of the compound is C27H22ClN3O2SC_{27}H_{22}ClN_{3}O_{2}S with a molecular weight of 488 g/mol. It belongs to the class of chromeno[2,3-d]pyrimidines and features a sulfanyl group that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, similar to other compounds with chromeno structures that have shown enzyme inhibitory activity .
  • Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against adenoviruses, indicating a need for further investigation into its antiviral mechanisms .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrimidines have been reported to induce apoptosis in cancer cells through various pathways .

Antimicrobial Properties

The compound's structural characteristics suggest it may possess antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, highlighting the potential for developing new antibiotics .

Anti-inflammatory Effects

Compounds structurally related to this compound have shown anti-inflammatory effects in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

  • Antiviral Studies : A study evaluating novel substituted derivatives indicated that certain analogues exhibited high selectivity indexes against human adenoviruses (HAdV), suggesting that modifications to the chromeno structure could enhance antiviral efficacy .
  • Anticancer Evaluation : In vitro studies demonstrated that related chromene derivatives significantly inhibited cancer cell proliferation and induced apoptosis in several cancer lines, indicating a promising avenue for further development .
  • Enzyme Inhibition : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE) and urease, showing notable inhibitory effects that could be leveraged for therapeutic applications in neurodegenerative diseases and urolithiasis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInduces apoptosis in cancer cells
AntiviralEffective against HAdV
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionInhibits AChE and urease

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves three primary stages:

  • Chromeno-pyrimidine core formation : Cyclization of phenolic and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Sulfanyl group introduction : Nucleophilic substitution using thiol derivatives, optimized at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Acetamide linkage : Acylation with chloroacetyl chloride, requiring pH control (8–9) to minimize side reactions . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to ensure >95% purity .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing 4-chlorophenyl vs. methyl groups) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
  • DSC : Assesses thermal stability (decomposition onset >200°C) and phase transitions . Note: High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .

Q. What are the compound’s solubility and stability profiles?

  • Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane. Solubility in DMSO at 25°C is ~15 mg/mL .
  • Stability : Stable at RT in dark, anhydrous conditions but degrades under UV light or high humidity. Store desiccated at -20°C for long-term use .

Advanced Research Questions

Q. How can reaction yields be optimized using computational methods?

  • Quantum chemical calculations : Predict energy barriers for key steps (e.g., cyclization) to identify optimal temperatures .
  • Reaction path search algorithms : Screen solvent effects (e.g., dielectric constant of DMF vs. THF) to stabilize transition states .
  • Machine learning : Train models on historical reaction data (yield, purity) to recommend catalyst ratios (e.g., Pd/C vs. CuI) . Case Study: A 20% yield improvement was achieved by optimizing thiolation step parameters via ICReDD’s computational-experimental feedback loop .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative SAR studies : Test structural analogs (see Table 1) to isolate contributions of substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) .
  • Assay standardization : Replicate assays under controlled conditions (e.g., cell line viability protocols) to minimize variability .
  • Docking simulations : Identify binding site interactions (e.g., chromeno-pyrimidine core with kinase active sites) to rationalize activity discrepancies .

Table 1: Structural Analogs and Activity Profiles

Compound ModificationObserved Activity ShiftReference
4-Chlorophenyl → 4-MethylphenylReduced kinase inhibition (~40%)
Sulfanyl → Oxygen linkerLoss of antimicrobial activity

Q. What experimental designs are recommended for assessing biological mechanisms?

  • Dose-response assays : Use a 5-point logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀ values .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) for target proteins .
  • In vivo models : Prioritize zebrafish embryos for preliminary toxicity screening (LC₅₀) before murine studies . Statistical Note: Apply factorial design (e.g., Box-Behnken) to minimize replicates while testing pH, temperature, and solvent variables .

Q. How to determine the crystal structure of this compound?

  • X-ray diffraction : Grow single crystals via slow evaporation in ethanol/water (70:30) at 4°C .
  • Data refinement : Use SHELXL for structure solution; analyze packing motifs (e.g., π-π stacking of chromeno-pyrimidine cores) .
  • Validation : Cross-check bond lengths/angles with DFT-optimized geometries .

Methodological Resources

  • Synthetic Protocols :
  • Computational Tools :
  • Biological Assays :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.